molecular formula C9H15N5O2 B1475862 2-(3-Azidoazetidin-1-yl)-1-morpholinoethan-1-one CAS No. 2098062-67-8

2-(3-Azidoazetidin-1-yl)-1-morpholinoethan-1-one

Cat. No. B1475862
CAS RN: 2098062-67-8
M. Wt: 225.25 g/mol
InChI Key: LWFCKRSOAWNDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azidoazetidin-1-yl)-1-morpholinoethan-1-one, also known as AAM, is an azido-containing heterocyclic compound that has recently become a popular organic synthesis reagent due to its unique reactivity and stability. AAM is widely used in the synthesis of various organic compounds, such as amines, carboxylic acids, and alcohols, and has many potential applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Building Blocks for Drug Discovery

Compounds incorporating azetidinone and morpholine units are valuable intermediates in drug discovery. The synthesis of asymmetric azetidin-2-ones has been explored for producing novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams, highlighting their utility in creating diverse bicyclic structures with potential therapeutic applications (Van Brabandt et al., 2006). Furthermore, the design of "stretched" analogues of piperidine, piperazine, and morpholine using 3-((hetera)cyclobutyl)azetidine-based isosteres demonstrates their potential in lead optimization programs for drug development (Feskov et al., 2019).

Synthesis of Antimicrobial Agents

Research has shown the successful synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, which exhibited antimicrobial activities. This underscores the role of such compounds in developing new antimicrobial agents, with some demonstrating good or moderate activity against bacterial strains (Sahin et al., 2012). Additionally, the creation of azetidinones derivatives has led to significant antimicrobial activity, highlighting their importance in addressing resistant microbial strains (Lokh et al., 2013).

Antitumor Activity

The exploration of new morpholine-based heterocycles has been significant in the antitumor domain. For instance, the synthesis of new morpholinylchalcones and their conversion into 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones for antitumor evaluation shows promising activities against human lung cancer and hepatocellular carcinoma cell lines. This research indicates the potential of morpholine derivatives in cancer treatment (Muhammad et al., 2017).

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c10-12-11-8-5-13(6-8)7-9(15)14-1-3-16-4-2-14/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFCKRSOAWNDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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